Aniline

Description

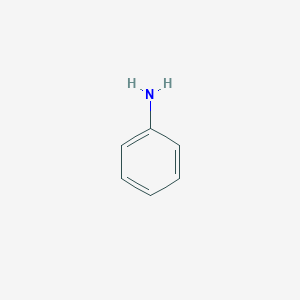

Structure

3D Structure

Properties

IUPAC Name |

aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array | |

| Record name | Benzenamine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136260-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165260-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114464-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125597-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020090 | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.] | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4% | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F] | |

CAS No. |

62-53-3 | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/aniline-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIR7XX2F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BW657890.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F | |

| Record name | ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aniline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/452 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline (and homologs) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0033.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Aniline: A Comprehensive Technical Guide to its Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Aniline (C₆H₅NH₂), the simplest aromatic amine, is a cornerstone of modern organic synthesis and a critical building block in numerous industries, including pharmaceuticals, dyes, and polymers.[1][2] Its unique electronic structure, arising from the interplay between the amino group and the aromatic ring, dictates its physical properties and chemical reactivity. This guide provides an in-depth examination of this compound's molecular structure, physicochemical properties, and diverse reactivity, supplemented with detailed experimental protocols and data presented for clarity and practical application.

Structure and Bonding

This compound consists of a phenyl group attached to an amino group.[2] The nitrogen atom's lone pair of electrons is delocalized into the benzene (B151609) ring's π-system, which significantly influences the molecule's geometry and electronic properties.[3] This delocalization results in a partial π-bond character between the carbon and nitrogen atoms.

The C-N bond length in this compound is approximately 1.41 Å, which is shorter than the typical C-N single bond length of 1.47 Å found in aliphatic amines like cyclohexylamine, indicating this partial double bond character.[4] The geometry of the amino group is slightly pyramidalized, with the nitrogen hybridization existing in a state between sp² and sp³.[4]

Caption: Resonance delocalization in this compound.

Table 1: Structural Parameters of this compound

| Parameter | Value | Reference |

| C-N Bond Length | 1.41 Å | [4] |

| Pyramidalization Angle¹ | 142.5° | [4] |

| C-N Bond Length (Cyclohexylamine) | 1.47 Å | [4] |

| C-N Bond Length (2,4,6-trinitrothis compound) | 1.34 Å | [4] |

| C-N Bond Length (3-methylthis compound) | 1.44 Å | [4] |

| ¹Angle between the C-N bond and the bisector of the H-N-H angle. |

Physicochemical Properties

Freshly purified this compound is a colorless to pale yellow, oily liquid with a characteristic fishy odor.[1][5] It darkens upon exposure to air and light due to the formation of oxidized, colored impurities.[2][4]

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oily liquid | [1][2][5] |

| Odor | Characteristic fishy, amine-like | [1][2] |

| Molecular Formula | C₆H₅NH₂ | [1] |

| Molar Mass | 93.13 g/mol | - |

| Density | 1.022 g/cm³ | [6] |

| Melting Point | -6.3 °C | [1][4] |

| Boiling Point | 184.1 °C | [1][4][6] |

| Solubility | Slightly soluble in water; miscible with most organic solvents (e.g., alcohol, ether, benzene) | [1][5][6] |

| pKa of Conjugate Acid (Anilinium ion) | ~4.6 | [1][4][7] |

| Refractive Index (nD at 20 °C) | 1.586 | [6] |

Basicity

This compound is a weak base. Aromatic amines are generally much weaker bases than aliphatic amines.[3][4] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, making them less available for protonation.[2][3] this compound reacts with strong acids to form the anilinium ion (C₆H₅NH₃⁺).[4] The pKa of the anilinium ion is approximately 4.6.[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Absorptions / Signals | Reference(s) |

| UV-Vis (in Ethanol) | λmax ≈ 230 nm and 280 nm | [8] |

| Infrared (IR) | ~3442, 3360 cm⁻¹ (N-H asymmetric & symmetric stretch)~1619 cm⁻¹ (N-H bend)~1281 cm⁻¹ (Aromatic C-N stretch) | |

| ¹H NMR (in CDCl₃) | δ ≈ 7.14 ppm (t, 2H, meta-H)δ ≈ 6.74 ppm (t, 1H, para-H)δ ≈ 6.66 ppm (d, 2H, ortho-H)δ ≈ 3.53 ppm (s, 2H, NH₂) | [9] |

| ¹³C NMR (in CDCl₃) | δ ≈ 146.6 ppm (C-N)δ ≈ 129.4 ppm (meta-C)δ ≈ 118.8 ppm (para-C)δ ≈ 115.2 ppm (ortho-C) | [10] |

Reactivity and Reaction Mechanisms

The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[11][12] This high reactivity is due to the donation of the nitrogen's lone pair into the ring, increasing electron density at the ortho and para positions.[12][13]

Caption: Major reactivity pathways of this compound.

Electrophilic Aromatic Substitution

This compound's high reactivity makes it highly susceptible to electrophilic attack.[13]

-

Halogenation: this compound reacts rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromothis compound (B120722). The reaction is so facile that it is difficult to stop at monosubstitution.[4]

-

Nitration: Direct nitration of this compound with a mixture of concentrated nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amino group to form the anilinium ion, which is a meta-directing deactivator. This leads to a mixture of ortho, meta, and para products, along with significant oxidation and tar formation.[12][13]

-

Sulfonation: Reaction with concentrated sulfuric acid at 180 °C produces sulfanilic acid (p-aminobenzenesulfonic acid).[4]

-

Friedel-Crafts Reactions: this compound does not undergo Friedel-Crafts alkylation or acylation. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.

Controlling Reactivity: The Acyl Protecting Group

To overcome the issues of polysubstitution and unwanted side reactions, the high reactivity of the amino group can be moderated by converting it to an acetamido group (-NHCOCH₃) via acetylation.[13] This is a common protection strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group.[5] This allows for controlled, monosubstituted reactions. The amino group can be regenerated later by hydrolysis.

Caption: Workflow for controlled monosubstitution.

Reactions of the Amino Group

-

Acylation: this compound reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form amides. The product from the reaction with acetic anhydride is acetanilide.[4][13]

-

N-Alkylation: this compound can be alkylated on the nitrogen atom. For instance, reacting this compound with methanol (B129727) at high temperatures over an acid catalyst yields N-methylthis compound and N,N-dimethylthis compound.[4]

-

Diazotization: Primary aromatic amines like this compound react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form stable arenediazonium salts.[1] These salts are highly versatile intermediates in the synthesis of a wide range of aromatic compounds through reactions like the Sandmeyer reaction.

Experimental Protocols

Synthesis of this compound from Nitrobenzene (B124822)

This compound is commonly prepared in the laboratory by the reduction of nitrobenzene using a metal in acidic conditions, such as tin and concentrated hydrochloric acid.[6][7][8]

Caption: Experimental workflow for this compound synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated tin (e.g., 50 g) and nitrobenzene (e.g., 20.5 mL).[7]

-

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions through the condenser. The reaction is exothermic and may become vigorous. Maintain control by cooling the flask in a water bath if necessary, ensuring the reaction proceeds briskly.[7]

-

Reflux: After the addition of acid is complete, heat the mixture on a boiling water bath or with a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion. The disappearance of the characteristic smell of nitrobenzene indicates the end of the reaction.[6][14]

-

Basification: Cool the flask. Slowly add a concentrated solution of sodium hydroxide (B78521) (e.g., 75 g in 150 mL of water) until the mixture is strongly alkaline. This neutralizes the excess acid and liberates the free this compound from its anilinium salt.[7][14]

-

Purification by Steam Distillation: Assemble a steam distillation apparatus and distill the mixture. This compound is steam volatile and will co-distill with water as a cloudy, oily liquid.[7][15] Continue distillation until the distillate runs clear.

-

Isolation: Transfer the distillate to a separatory funnel. The this compound will form a denser, oily layer at the bottom. Separate the layers. To recover the this compound dissolved in the aqueous layer, saturate the water with sodium chloride ("salting out") and extract with a suitable organic solvent like diethyl ether.[7][16]

-

Drying and Final Purification: Combine the this compound portions and dry over a suitable drying agent like anhydrous potassium hydroxide. The final purification can be achieved by simple or vacuum distillation, collecting the fraction boiling at ~184 °C (or a lower temperature under vacuum).[16]

Electrophilic Bromination: Synthesis of 2,4,6-Tribromothis compound

This protocol demonstrates the high reactivity of the this compound ring.

Methodology:

-

This compound Solution: In a conical flask, prepare a solution of this compound (e.g., 5 mL) in glacial acetic acid (e.g., 20 mL).[17]

-

Bromine Solution: In a separate container, cautiously prepare a solution of bromine (e.g., 8.4 mL) in glacial acetic acid (e.g., 20 mL).[17]

-

Reaction: Slowly add the bromine solution dropwise to the this compound solution with constant shaking. The reaction is exothermic; cool the flask in an ice bath to maintain control. A yellow solid will precipitate.[17]

-

Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water.

-

Filtration and Washing: Collect the white precipitate of 2,4,6-tribromothis compound by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or rectified spirit.[17]

Protection and Monobromination: Synthesis of p-Bromothis compound

This multi-step protocol illustrates the use of a protecting group to achieve regioselectivity.

Part A: Acetylation of this compound to Acetanilide [4][13]

-

Preparation: Dissolve this compound (e.g., 500 mg) in a mixture of water (14 mL) and concentrated hydrochloric acid (0.45 mL).[4]

-

Reaction: To this solution, add acetic anhydride (0.6 mL). Immediately follow with the addition of a solution of sodium acetate (B1210297) (530 mg) in water (3 mL).[4]

-

Isolation: Stir or swirl the mixture. Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.

-

Purification: The crude acetanilide can be purified by recrystallization from aqueous ethanol.

Part B: Bromination of Acetanilide [18][19]

-

Preparation: Dissolve the dried acetanilide (e.g., 5.0 g) in glacial acetic acid (22 mL) in a flask.[19]

-

Bromine Addition: In a fume hood, slowly add a solution of bromine (e.g., 12.0 mL) in glacial acetic acid (11.0 mL) dropwise with stirring.[19]

-

Reaction Completion: Allow the mixture to stand at room temperature for about 15 minutes.

-

Precipitation: Pour the reaction mixture into a large volume of cold water with stirring. The p-bromoacetanilide will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Part C: Hydrolysis of p-Bromoacetanilide to p-Bromothis compound [20][21]

-

Reaction Setup: Place the p-bromoacetanilide (e.g., 5.0 g) in a round-bottom flask with ethanol (e.g., 15 mL) and an aqueous solution of potassium hydroxide (e.g., 2.7 g in 5 mL water).[19]

-

Reflux: Heat the mixture under reflux for approximately 30 minutes to hydrolyze the amide.[19]

-

Isolation: Pour the hot solution into cold water. The p-bromothis compound will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: The crude p-bromothis compound can be purified by recrystallization from a suitable solvent like methylated spirit.[19]

References

- 1. Preparation of 2,4,6 tribromothis compound | DOC [slideshare.net]

- 2. 2,4,6-Tribromothis compound - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. assets.website-files.com [assets.website-files.com]

- 15. echemi.com [echemi.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

- 19. chempedia.in [chempedia.in]

- 20. Preparation of p-bromothis compound from Acetanilide | PDF [slideshare.net]

- 21. researchgate.net [researchgate.net]

Substituent Effects on Aniline C-N Bond Length: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The electronic and steric nature of substituents on the aromatic ring profoundly influences the molecule's geometry, reactivity, and biological activity. A key parameter that encapsulates these electronic perturbations is the length of the carbon-nitrogen (C-N) bond. This technical guide provides a comprehensive analysis of how substituents modulate the C-N bond length in this compound, offering insights into the underlying electronic effects. The guide presents quantitative data from experimental and computational studies, details the experimental methodologies used for these determinations, and visualizes the logical and procedural workflows involved.

Core Principles: Electronic Effects of Substituents

The influence of a substituent on the C-N bond length in this compound is primarily governed by a combination of inductive and resonance effects. These effects alter the electron density distribution within the aromatic ring and the amino group, thereby affecting the bond order and, consequently, the bond length.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring through the +I (inductive) and/or +R (resonance) effects. This increased electron density enhances the delocalization of the nitrogen lone pair into the phenyl ring, leading to a greater double bond character of the C-N bond. As a result, the C-N bond shortens.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), pull electron density away from the aromatic ring via the -I and/or -R effects. This withdrawal of electron density can compete with the delocalization of the nitrogen lone pair, reducing the double bond character of the C-N bond and causing it to lengthen.

Quantitative Analysis of C-N Bond Lengths

The following tables summarize the C-N bond lengths in this compound and several para-substituted derivatives, as determined by experimental (X-ray crystallography and microwave spectroscopy) and computational (ab initio) methods.

Table 1: Experimental C-N Bond Lengths of Substituted Anilines

| Substituent (para-) | C-N Bond Length (Å) | Method |

| -H (this compound) | 1.402[1] | Microwave Spectroscopy |

| -CH₃ (p-Toluidine) | 1.401 | X-ray Crystallography |

| -OCH₃ (p-Anisidine) | 1.418 | X-ray Crystallography |

| -Cl (p-Chlorothis compound) | 1.39 | X-ray Crystallography |

| -Br (p-Bromothis compound) | 1.401 | X-ray Crystallography |

| -CN (p-Cyanothis compound) | 1.367 | X-ray Crystallography |

| -NO₂ (p-Nitrothis compound) | 1.356 | X-ray Crystallography |

Note: The C-N bond length for p-nitrothis compound is from the hydrochloride salt, which may influence the bond length.

Table 2: Calculated C-N Bond Lengths of Substituted Anilines (ab initio, 6-311G level)

| Substituent (para-) | C-N Bond Length (Å) |

| -NH₂ | 1.391 |

| -OH | 1.392 |

| -OCH₃ | 1.393 |

| -CH₃ | 1.395 |

| -H | 1.396 |

| -F | 1.393 |

| -Cl | 1.395 |

| -CN | 1.385 |

| -NO₂ | 1.381 |

Data in Table 2 is sourced from computational studies and provides a theoretical perspective on the trend of C-N bond lengths.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing highly accurate bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution. The choice of solvent is crucial and is determined by the solubility of the compound.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as a series of reflections at different orientations of the crystal.

-

Data Processing and Structure Solution: The intensities of the collected reflections are processed to correct for experimental factors. The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods, which yields an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, including the C-N bond of interest.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of gas-phase molecules. From these constants, highly accurate molecular geometries, including bond lengths, can be derived.

Methodology:

-

Sample Introduction: A small amount of the this compound derivative is introduced into the gas phase, often by gentle heating to increase its vapor pressure. The gaseous sample is then introduced into a high-vacuum chamber.

-

Pulsed Jet Expansion: The gaseous sample is typically mixed with a carrier gas (e.g., argon) and expanded through a pulsed nozzle into the vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The cooled molecular beam is subjected to a pulse of microwave radiation. If the frequency of the microwaves matches a rotational transition of the molecule, the molecules will absorb the energy.

-

Detection: The subsequent relaxation of the excited molecules results in the emission of a microwave signal, which is detected by a sensitive receiver. This free induction decay signal is then Fourier-transformed to obtain the frequency-domain spectrum.

-

Spectral Analysis: The rotational spectrum, consisting of a series of sharp absorption lines, is analyzed to determine the rotational constants of the molecule. By measuring the spectra of different isotopically substituted versions of the molecule, a complete and highly precise molecular structure, including the C-N bond length, can be determined.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships of substituent effects and the workflow for computational analysis.

Caption: Logical relationship of substituent effects on this compound C-N bond length.

Caption: Computational workflow for analyzing substituent effects on this compound C-N bond length.

Conclusion

The C-N bond length in substituted anilines serves as a sensitive probe of the electronic perturbations induced by substituents on the aromatic ring. Electron-donating groups generally lead to a shortening of the C-N bond due to enhanced delocalization of the nitrogen lone pair, while electron-withdrawing groups tend to have the opposite effect. The quantitative data presented, derived from both experimental and computational methods, provides a valuable resource for researchers in medicinal chemistry and materials science. Understanding these fundamental structure-property relationships is paramount for the rational design of novel molecules with tailored electronic and biological properties. The detailed experimental and computational workflows provided in this guide offer a practical framework for further investigations in this area.

References

A Technical Guide to the Basicity of Aniline Compared to Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity of aniline in comparison to aliphatic amines. A comprehensive understanding of these differences is crucial for drug design, synthesis, and formulation, as the basicity of an amine functional group significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. This document provides quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate a thorough understanding.

Core Principles: Electronic and Structural Effects

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This compound is significantly less basic than most aliphatic amines. This difference is primarily attributed to the interplay of electronic and steric effects, namely resonance, the inductive effect, and steric hindrance.

The Resonance Effect in this compound

Caption: Resonance delocalization of the nitrogen lone pair in this compound.

The Inductive Effect in Aliphatic Amines

Alkyl groups, characteristic of aliphatic amines, are electron-donating groups.[4][5] They exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom.[6] This increased electron density on the nitrogen makes the lone pair more available for protonation, thereby increasing the basicity of aliphatic amines compared to ammonia.[7] The order of basicity among primary, secondary, and tertiary aliphatic amines in the gas phase follows the trend: tertiary > secondary > primary, due to the cumulative inductive effect of the alkyl groups.

Solvation and Steric Effects

In aqueous solution, the order of basicity of aliphatic amines is often not as straightforward as in the gas phase. Solvation effects and steric hindrance play a significant role.

-

Solvation: The conjugate acid of a primary amine, with three hydrogen atoms on the nitrogen, can be more effectively solvated by water molecules through hydrogen bonding than the conjugate acid of a secondary or tertiary amine. This increased solvation stabilizes the conjugate acid and shifts the equilibrium towards protonation, increasing basicity.

-

Steric Hindrance: The bulky alkyl groups in tertiary amines can sterically hinder the approach of a proton to the nitrogen lone pair, making protonation more difficult and thus reducing basicity.[8][9]

Due to the interplay of these effects, secondary amines are often the most basic in aqueous solution, followed by primary and then tertiary amines.